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molecular formula C8H10N4S B8489211 6-n-Propyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

6-n-Propyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8489211
M. Wt: 194.26 g/mol
InChI Key: CLAYGDBKHGPTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030511

Procedure details

A 102.2 gm. portion of 3-(2-n-propyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester in 500 ml. of diphenyl ether is reacted as described in Example 58 giving the desired product as a white solid, m.p. 201.5°-203.5° C.
Name
3-(2-n-propyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2][C:3](=S)[NH:4][N:5]=[CH:6][C:7]1[N:8]=[C:9]([CH2:12][CH2:13][CH3:14])[NH:10][CH:11]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH2:12]([C:9]1[N:8]2[C:3](=[S:2])[NH:4][N:5]=[CH:6][C:7]2=[CH:11][N:10]=1)[CH2:13][CH3:14]

Inputs

Step One
Name
3-(2-n-propyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(NN=CC=1N=C(NC1)CCC)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=NC=C2N1C(NN=C2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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